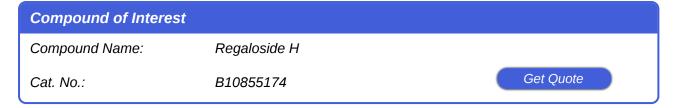


# Application Note: Structural Elucidation of Regaloside H using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Regaloside H** is a phenylpropanoid glycerol glucoside first isolated from the bulbs of Lilium auratum var. platyphyllum.[1] Like other members of the regaloside family, it is of interest to the pharmaceutical and nutraceutical industries for its potential biological activities. Notably, **Regaloside H** has been identified as a gluconeogenesis inhibitor, capable of reducing glucose production in hepatocytes. This application note provides a detailed protocol and analysis for the structural elucidation of **Regaloside H** using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

### **Molecular Structure**

The structure of **Regaloside H** was determined to be (2R)-1-O- $\beta$ -D-glucopyranosyl-2-O-p-coumaroylglycerol. This was established through comprehensive NMR analysis, including 1H NMR, 13C NMR, and 2D correlation experiments such as COSY and HMBC.

# Experimental Protocols Sample Preparation

 Isolation: Regaloside H is isolated from the methanolic extract of Lilium species bulbs using a combination of column chromatography techniques, including silica gel and Sephadex LH-20, followed by preparative HPLC.



 NMR Sample: A 5-10 mg sample of purified Regaloside H is dissolved in 0.5 mL of deuterated methanol (CD3OD). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

## **NMR Data Acquisition**

All NMR spectra are acquired on a 500 MHz NMR spectrometer.

- 1H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
- 13C NMR: A proton-decoupled 13C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.
- COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is used to identify proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed to identify direct one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is
  used to identify long-range (two- and three-bond) proton-carbon correlations.

### **Data Presentation**

The 1H and 13C NMR spectral data for **Regaloside H** are summarized in the table below. Assignments were confirmed by 2D NMR experiments.



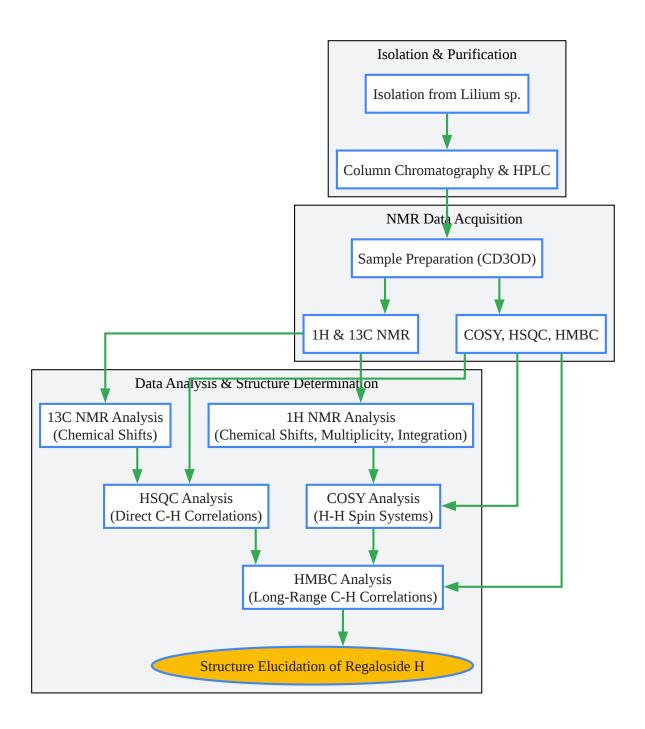
Position	δC (ppm)	δΗ (ppm, J in Hz)	Key HMBC Correlations	Key COSY Correlations
Glycerol Moiety				
1	70.9	3.95 (dd, 11.0, 4.5), 3.85 (dd, 11.0, 6.0)	C-2, C-1'	H-2
2	75.1	5.20 (m)	C-1, C-3, C-9"	H-1, H-3
3	63.8	3.75 (m)	C-2	H-2
p-Coumaroyl Moiety				
1"	126.9			
2", 6"	131.2	7.45 (d, 8.5)	C-4", C-6"/C-2", C-7"	H-3", H-5"
3", 5"	116.8	6.80 (d, 8.5)	C-1", C-5"/C-3"	H-2", H-6"
4"	161.2			
7"	146.9	7.60 (d, 16.0)	C-1", C-2", C-6", C-9"	H-8"
8"	114.9	6.35 (d, 16.0)	C-1", C-9"	H-7"
9"	168.5			
Glucose Moiety				
1'	104.5	4.40 (d, 7.5)	C-1	H-2'
2'	75.2	3.25 (m)	C-1', C-3'	H-1', H-3'
3'	78.0	3.40 (m)	C-2', C-4', C-5'	H-2', H-4'
4'	71.6	3.30 (m)	C-3', C-5'	H-3', H-5'
5'	78.1	3.35 (m)	C-1', C-4', C-6'	H-4', H-6'
6'	62.7	3.88 (dd, 12.0, 2.0), 3.70 (dd,	C-4', C-5'	H-5'



12.0, 5.5)

# **Structural Elucidation Workflow**





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Caption: Workflow for the structural elucidation of **Regaloside H**.



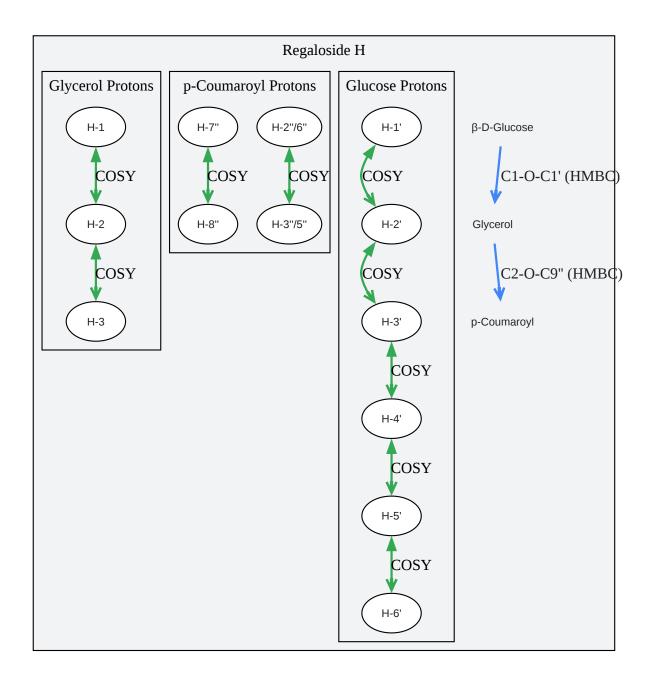
## **Interpretation of NMR Data**

The structural elucidation of **Regaloside H** is achieved through a systematic analysis of its 1D and 2D NMR spectra.

- 1H NMR Analysis: The 1H NMR spectrum shows characteristic signals for a p-coumaroyl group, a glucose moiety, and a glycerol backbone. The two doublets in the aromatic region at  $\delta$  7.45 and  $\delta$  6.80 with a coupling constant of 8.5 Hz are indicative of a 1,4-disubstituted benzene ring. The trans-olefinic protons are observed as two doublets at  $\delta$  7.60 and  $\delta$  6.35 with a large coupling constant of 16.0 Hz. The anomeric proton of the glucose unit appears as a doublet at  $\delta$  4.40 with a coupling constant of 7.5 Hz, confirming its  $\beta$ -configuration.
- 13C NMR Analysis: The 13C NMR spectrum displays 18 carbon signals, consistent with the molecular formula C18H24O10. The signals can be assigned to the p-coumaroyl, glucose, and glycerol moieties based on their characteristic chemical shifts.
- COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks within the
  molecule. Key correlations are observed between the protons of the glycerol backbone,
  within the glucose spin system, and between the olefinic protons of the p-coumaroyl group.
- HSQC Analysis: The HSQC spectrum allows for the direct correlation of each proton to its attached carbon atom, facilitating the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.
- HMBC Analysis: The HMBC spectrum is crucial for establishing the connectivity between the different structural units. The key HMBC correlations are:
  - $\circ$  A correlation between the anomeric proton of glucose (H-1' at  $\delta$  4.40) and the C-1 of the glycerol moiety ( $\delta$  70.9) establishes the attachment of the glucose unit to the C-1 position of the glycerol.
  - A correlation between the H-2 of the glycerol (δ 5.20) and the carbonyl carbon of the pcoumaroyl group (C-9" at δ 168.5) confirms the ester linkage at the C-2 position of the glycerol.

# **Key NMR Correlation Diagram**





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Caption: Key HMBC and COSY correlations for Regaloside H.



#### Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like **Regaloside H**. The detailed analysis of 1H, 13C, COSY, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the glycerol, p-coumaroyl, and glucose moieties. This application note serves as a comprehensive guide for researchers involved in the isolation and characterization of natural products.

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#### References

- 1. researchgate.net [researchgate.net]
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